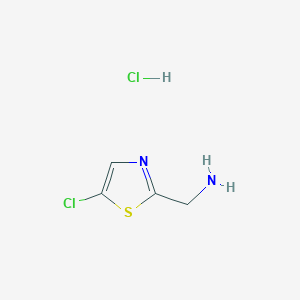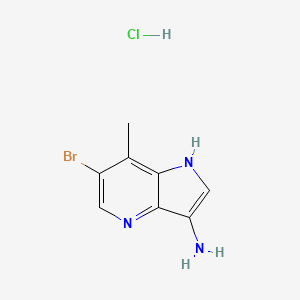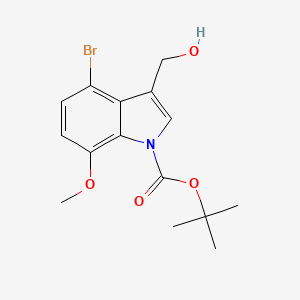
N-Boc-4-bromo-3-(hydroxymethyl)-7-methoxyindole
Vue d'ensemble
Description
N-Boc-4-bromo-3-(hydroxymethyl)-7-methoxyindole, or Boc-Br-MMI, is an indole-containing molecule that has been widely studied for its potential use in various scientific research applications. It is a highly versatile molecule that can be used in a variety of different experiments due to its unique chemical structure. In Additionally, potential future directions of research will be explored.
Applications De Recherche Scientifique
Synthesis and Chemical Properties
Research into the synthesis of bromoindole and methoxyindole derivatives has yielded a variety of methods for constructing these compounds, which are valuable in medicinal chemistry and organic synthesis. For example, the regioselective bromination of methoxy derivatives of ethyl indole-2-carboxylate has been explored to produce ethyl 3-bromo-methoxyindole-2-carboxylates, which serve as key intermediates for further chemical transformations (Tani et al., 1992). Similarly, the iridium-catalyzed alkoxylation of 6-bromoindole has been used in the synthesis of breitfussin B, demonstrating the utility of bromoindole derivatives in synthesizing complex natural products (Nabi et al., 2017).
Biological Activities
Bromoindole and methoxyindole derivatives exhibit a range of biological activities, making them of interest in the development of new therapeutic agents. For instance, a study on the antioxidative activities of bromoindole derivatives isolated from the midintestinal gland of the muricid gastropod Drupella fragum found that these compounds possess significant antioxidative potency, suggesting their potential in drug development for oxidative stress-related diseases (Ochi et al., 1998).
Applications in Drug Synthesis
The structural motifs present in bromoindole and methoxyindole derivatives, similar to N-Boc-4-bromo-3-(hydroxymethyl)-7-methoxyindole, are frequently used in the synthesis of pharmacologically active molecules. For example, the synthesis of scalaridine A, a pyridine-linked bisindole alkaloid, involved the directed C–H borylation of N-Boc-5-methoxyindole, illustrating how such compounds can be used to construct complex alkaloid structures (Kim & Sperry, 2015).
Propriétés
IUPAC Name |
tert-butyl 4-bromo-3-(hydroxymethyl)-7-methoxyindole-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18BrNO4/c1-15(2,3)21-14(19)17-7-9(8-18)12-10(16)5-6-11(20-4)13(12)17/h5-7,18H,8H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXCSFMMOKCHOGR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=C(C2=C(C=CC(=C21)OC)Br)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18BrNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Boc-4-bromo-3-(hydroxymethyl)-7-methoxyindole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![{2-[3-(2-Methylphenyl)-1-pyrrolidinyl]ethyl}amine dihydrochloride](/img/structure/B1378171.png)
![2-(4-Bromophenyl)-5-methyl-4,5,6,7-tetrahydrooxazolo[4,5-c]pyridine hydrochloride](/img/structure/B1378172.png)


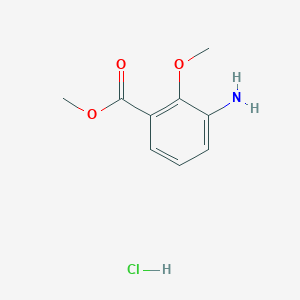
![4-Fluoro-2,3-dihydrospiro[indene-1,3'-piperidine] hydrochloride](/img/structure/B1378178.png)
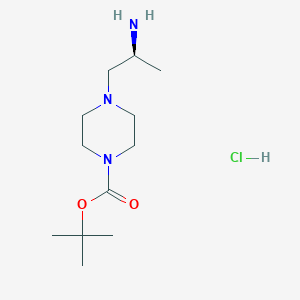
![[2-(2-Methoxyethoxy)phenyl]amine hydrochloride](/img/structure/B1378180.png)
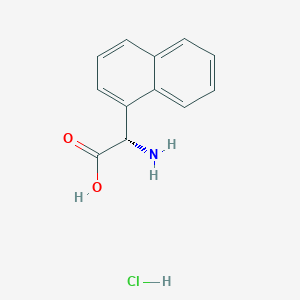
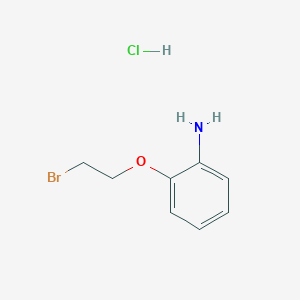
![[2-(2-Propyn-1-yloxy)phenyl]amine hydrochloride](/img/structure/B1378183.png)
